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The Significance Analysis of INTeractome (SAINT) algorithm is a powerful computational tool
designed to assign confidence scores to protein-protein interactions (PPIs) identified through
affinity purification-mass spectrometry (AP-MS) experiments. By statistically analyzing
guantitative data, such as spectral counts or peptide intensities, SAINT effectively distinguishes
bona fide interactions from non-specific background contaminants. This allows for the high-
confidence mapping of protein complexes, providing critical insights into cellular function,
disease mechanisms, and potential drug targets.

These application notes provide an overview of the practical applications of SAINT, detailed
experimental protocols for generating high-quality data for SAINT analysis, and examples of
how this methodology has been used to elucidate complex biological pathways.

Application Note 1: Mapping the Human Ser/Thr
Phosphatase 5 (PP5) Interactome

Obijective: To identify high-confidence interacting partners of the human Ser/Thr protein
phosphatase 5 (PP5), a crucial regulator of cellular stress responses and signaling pathways.
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Methodology: An affinity purification-mass spectrometry (AP-MS) approach was employed
using a FLAG-tagged PP5 as the bait protein expressed in human cells. The resulting protein
complexes were analyzed by mass spectrometry, and the quantitative spectral count data was
processed using the SAINT algorithm to score the identified protein-protein interactions.

Results: SAINT analysis identified several high-confidence interactors of PP5. The results
recapitulated the known interaction with the chaperone Hsp90 and also unveiled a novel, high-
confidence interaction with the Hsp90 co-chaperone, stress-induced phosphoprotein 1
(STIP1/HOP).[1][2] The quantitative data from this analysis, including the average probability
score (AvgP) calculated by SAINT, are summarized in Table 1.

Data Presentation:

Average Average
. Spectral Spectral SAINT AvgP Interaction
Bait Prey .
Count Count Score Confidence
(Replicates) (Controls)
wt-PP5-FLAG  HSP90AA1l 255 1.2 0.69 High
wt-PP5-FLAG  HSP90AB1 31.8 0.8 0.84 High
wt-PP5-FLAG  STIP1 18.2 0.5 0.75 High
wt-PP5-FLAG  CDC37 9.7 0.2 0.62 High
wt-PP5-FLAG  HSP70 12.1 15 0.55 High

Conclusion: The application of SAINT was instrumental in discerning true biological interactions
from non-specific binders, even for abundant chaperone proteins that are often considered
contaminants. This study successfully expanded the known interactome of PP5, providing a
foundation for further functional studies into its role in cellular signaling.

Application Note 2: Elucidating the mTOR Signaling
Pathway

Objective: To map the protein interaction network of the mammalian target of rapamycin
(mTOR), a central kinase that regulates cell growth, proliferation, and metabolism.
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Methodology: A comprehensive AP-MS study was conducted using various components of the
MTOR signaling pathway as bait proteins. The quantitative proteomics data generated from
these experiments were analyzed using SAINT to identify high-confidence protein-protein

interactions.

Results: The SAINT analysis revealed a complex and highly interconnected network of proteins
centered around the mTOR kinase. It confirmed the core components of the mTORC1 and
MTORC2 complexes and identified numerous other interacting proteins involved in upstream
regulation and downstream signaling. The identified interactions provide a detailed blueprint of
the mTOR signaling network, offering insights into its intricate regulation.

Signaling Pathway Visualization:

The following diagram illustrates a simplified representation of the mTOR signaling pathway,
highlighting key protein-protein interactions that can be robustly identified using a SAINT-based
AP-MS workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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